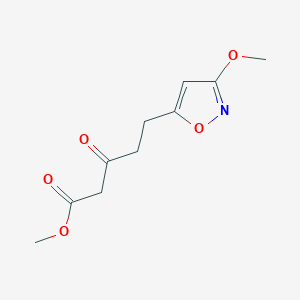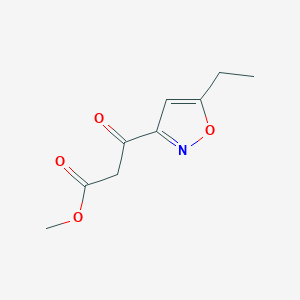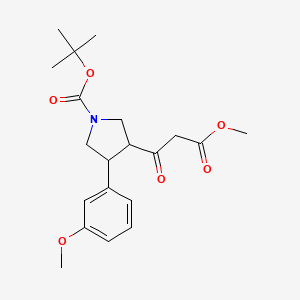
Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate
Descripción general
Descripción
“Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate” is a complex organic compound. It contains a benzyloxy group, a methoxy group, a nitro group, and a carboxylate ester group attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzene derivative with the appropriate functional groups. For example, a benzyloxy group can be introduced through a reaction with benzyl chloride . The methoxy group can be introduced through a reaction with a methylating agent like dimethyl sulfate . The nitro group can be introduced through nitration, and the carboxylate ester group can be introduced through esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a benzyloxy group, a methoxy group, a nitro group, and a carboxylate ester group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The benzyloxy and methoxy groups are electron-donating groups, which would activate the benzene ring towards electrophilic aromatic substitution . The nitro group is an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic aromatic substitution . The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carboxylate ester group could increase the compound’s solubility in polar solvents . The nitro group could contribute to the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthesis and Potential Anticancer Applications
- Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate has been utilized in the synthesis of glyfoline, a compound found in Glycosmis citrifolia and considered a potential anticancer agent (Su, Dziewiszek, & Wu, 1991).
Role in the Synthesis of Novel Compounds
- The chemical is a precursor in synthesizing new derivatives of griseofulvin, a substance with moderate antitumor and antimicrobial activity (Xia et al., 2011).
- It is also employed in creating intermediates for cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
In Photostabilization and Photodegradation
- The compound has been studied in relation to the generation and quenching of singlet molecular oxygen, playing a role in photostabilization (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Laccase Oxidation Studies
- It is used in studies involving laccase oxidation of phenolic azo dyes, which can lead to detoxification of these dyes (Chivukula & Renganathan, 1995).
Applications in Organic Synthesis
- The chemical plays a role in the synthesis of quinoline derivatives, valuable in various organic syntheses (Kametani, Nyu, Yamanaka, Yagi, & Ogasawara, 1969).
Photophysical and Luminescent Properties
- It has been used to study the influence of electron-releasing or withdrawing substituents on the photophysical properties of compounds, particularly in the context of luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-methoxy-5-nitro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-14-9-12(16(18)22-2)8-13(17(19)20)15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMQJOCEAJWYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229252 | |
| Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221791-58-7 | |
| Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)




![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)



![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)


